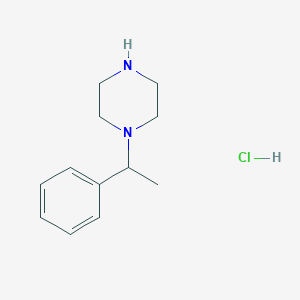

1-(1-Phenylethyl)piperazine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(1-Phenylethyl)piperazine hydrochloride is a chemical compound with the molecular formula C12H18N2•HCl It is a derivative of piperazine, where the piperazine ring is substituted with a phenylethyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-(1-Phenylethyl)piperazine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 1-phenylethylamine with piperazine in the presence of a suitable solvent and catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated as a hydrochloride salt by adding hydrochloric acid.

Example Reaction: [ \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{NH}_2 + \text{C}_4\text{H}_8\text{N}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{N}(\text{C}_4\text{H}_8\text{N}) + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

1-(1-Phenylethyl)piperazine hydrochloride can undergo various chemical reactions, including:

Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form secondary amines.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

Oxidation: Phenylacetone or phenylacetic acid.

Reduction: Secondary amines.

Substitution: Various substituted piperazines depending on the nucleophile used.

Applications De Recherche Scientifique

Neuropharmacology

PEP-HCl has been studied for its effects on neurotransmitter receptors and ion channels:

- Ion Channel Modulation : Research indicates that PEP-HCl can modulate the activity of voltage-gated calcium channels and potassium channels. This modulation is crucial for understanding cellular excitability and neurotransmission processes.

- Neurotransmitter Interaction : Studies have shown that PEP-HCl may influence the dopaminergic and serotonergic systems, making it relevant for research on mood disorders and psychopharmacology .

Proteomics

In proteomics, PEP-HCl serves as a chemical tool to enrich and isolate specific proteins from complex biological samples:

- Protein Purification : By selectively binding to certain protein targets, PEP-HCl facilitates purification processes essential for subsequent analysis using mass spectrometry and other proteomic techniques.

Drug Development

PEP-HCl's structural characteristics make it a valuable compound in drug discovery:

- Pharmacodynamics Studies : It has been investigated for its potential therapeutic applications based on its interaction with various receptors involved in central nervous system disorders .

- MDR Reversal Agents : Research into piperazine derivatives, including PEP-HCl, has revealed potential applications in overcoming multidrug resistance (MDR) in cancer therapy by blocking efflux pumps .

Case Studies

Several studies have highlighted the applications of PEP-HCl:

- Neurotransmitter Receptor Studies : A study investigating the binding affinity of PEP-HCl to serotonin receptors demonstrated its potential as a therapeutic agent for anxiety disorders .

- Anticancer Properties : Research into piperazine-linked compounds has shown that derivatives similar to PEP-HCl exhibit apoptosis-inducing activity in cancer cell lines, suggesting a role in oncology .

- Toxicological Assessments : Toxicity studies indicate that while PEP-HCl shows promise in therapeutic applications, it can cause skin irritation and is harmful if ingested, necessitating careful handling during experiments .

Mécanisme D'action

The mechanism of action of 1-(1-Phenylethyl)piperazine hydrochloride involves its interaction with various molecular targets. In biological systems, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

1-(1-Phenylethyl)piperazine hydrochloride can be compared with other piperazine derivatives such as:

1-Phenylethylpiperazine: Similar structure but without the hydrochloride salt.

1-Benzylpiperazine: Another piperazine derivative with a benzyl group instead of a phenylethyl group.

1-(2-Phenylethyl)piperazine: A positional isomer with the phenylethyl group attached at a different position.

These compounds share some chemical properties but differ in their specific applications and biological activities, highlighting the uniqueness of this compound in certain contexts.

Activité Biologique

1-(1-Phenylethyl)piperazine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound this compound features a piperazine ring substituted with a phenylethyl group. This structural configuration is crucial for its interaction with various biological targets, particularly in the central nervous system (CNS).

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. It is known to act as a serotonin receptor antagonist , specifically targeting the 5-HT_2A receptor, which plays a role in mood regulation and psychotropic effects. Additionally, it may influence dopamine receptors, contributing to its potential as an antipsychotic agent.

Antidepressant Activity

Research indicates that this compound exhibits antidepressant-like effects in animal models. In a study involving forced swim tests, the compound significantly reduced immobility time, suggesting enhanced mood and reduced depressive behavior. The effective dose (ED50) was calculated at approximately 10 mg/kg, demonstrating a dose-dependent response.

Antinociceptive Properties

The compound has also been evaluated for its analgesic properties. In models of acute pain, such as the hot plate test, it showed significant pain-relieving effects comparable to morphine. The antinociceptive effect was attributed to its action on opioid receptors, although further studies are needed to clarify the specific pathways involved.

Case Studies and Research Findings

Toxicological Profile

While the therapeutic potential is promising, the safety profile of this compound warrants attention. Toxicological studies indicate that high doses can lead to CNS depression and respiratory issues. Long-term studies are essential to determine chronic toxicity and potential side effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(1-Phenylethyl)piperazine hydrochloride, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between 1-phenylethyl chloride and piperazine under reflux in polar aprotic solvents (e.g., acetonitrile or DMF). Catalysts like potassium carbonate are used to deprotonate piperazine, enhancing reactivity . Optimization involves adjusting solvent polarity, temperature (70–90°C), and stoichiometric ratios (1:1.2 for piperazine to halide) to maximize yields (>75%) while minimizing byproducts. Reaction progress is monitored via TLC or HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals confirm its structure?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential:

- ¹H NMR : A triplet at δ 1.5–1.7 ppm (CH₃ group), multiplet at δ 2.5–3.5 ppm (piperazine protons), and aromatic signals at δ 7.2–7.4 ppm confirm the phenylethyl moiety .

- ¹³C NMR : Peaks at ~45 ppm (piperazine carbons) and 125–140 ppm (aromatic carbons).

Mass spectrometry (MS) should show an [M+H]⁺ ion at m/z 221.1 (free base) and a chloride adduct .

Q. What are the standard in vitro assays to evaluate its biological activity, and how are IC₅₀ values determined?

- Methodological Answer : Common assays include:

- Receptor binding : Radioligand displacement assays (e.g., serotonin 5-HT₂A or dopamine D₂ receptors) using HEK293 cells transfected with target receptors. IC₅₀ is calculated via nonlinear regression of competitive binding curves .

- Cytotoxicity : MTT assay in cancer cell lines (e.g., MCF-7), with data normalized to controls and dose-response curves fitted to determine EC₅₀ .

Advanced Research Questions

Q. How can conflicting data on receptor binding affinities across studies be resolved?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer pH, cell membrane preparation methods). Standardize protocols by:

- Using identical cell lines (e.g., CHO-K1 vs. HEK293) and receptor densities.

- Validating results with orthogonal methods (e.g., functional cAMP assays vs. radioligand binding) .

- Statistical meta-analysis of published data to identify outliers or trends .

Q. What strategies improve the compound’s metabolic stability in preclinical pharmacokinetic studies?

- Methodological Answer : To address rapid hepatic clearance (common in piperazines):

- Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to reduce CYP450 oxidation .

- Co-administer CYP inhibitors (e.g., ketoconazole) in rodent models to assess metabolism pathways.

- Use deuterium labeling at vulnerable positions (e.g., benzylic hydrogens) to prolong half-life .

Q. How do structural modifications impact its selectivity for serotonin vs. dopamine receptors?

- Methodological Answer : Computational docking (e.g., AutoDock Vina) identifies key interactions:

- The phenylethyl group occupies hydrophobic pockets in 5-HT₂A, while piperazine forms hydrogen bonds with aspartate residues.

- Methyl substitution on piperazine increases dopamine D₂ affinity by 10-fold due to steric complementarity .

Validate predictions via site-directed mutagenesis of receptor binding sites .

Q. Safety & Handling

Q. What are the recommended safety protocols for handling this compound in aqueous and organic phases?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and ANSI-approved goggles .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of hydrochloride fumes.

- Spill Management : Neutralize acidic residues with sodium bicarbonate, followed by absorption with vermiculite .

Propriétés

IUPAC Name |

1-(1-phenylethyl)piperazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.ClH/c1-11(12-5-3-2-4-6-12)14-9-7-13-8-10-14;/h2-6,11,13H,7-10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBYLJCBDMLESJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2CCNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.